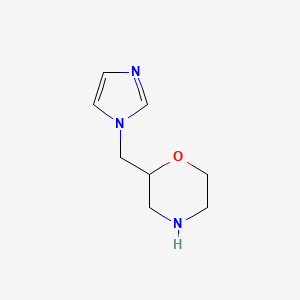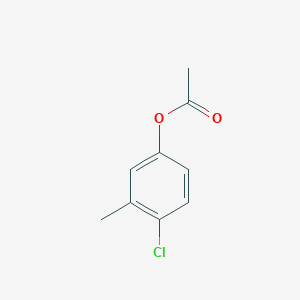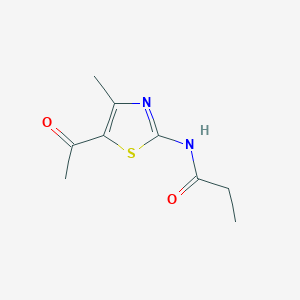![molecular formula C12H13ClN2O3 B7882337 ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7882337.png)
ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the combination of precursor chemicals under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. This ensures consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products can range from simple derivatives to complex compounds with enhanced properties.
Applications De Recherche Scientifique
ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable substance for research and industrial purposes.
Propriétés
IUPAC Name |
ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-5-9(13)7-10/h4-7,14H,3H2,1-2H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMJBQPXDZJIKT-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid](/img/structure/B7882254.png)
![N,N-diethyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B7882260.png)
![2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7882269.png)
![6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B7882270.png)

![2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B7882289.png)
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882296.png)
![[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882301.png)
![[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882308.png)

![2-[(2,3-Dimethoxyphenyl)methyl]butanoic acid](/img/structure/B7882328.png)



